

Introduction to o-Tolyl Trifluoromethanesulfonate

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Compound of Interest

Compound Name: *o-tolyl Trifluoromethanesulfonate*

Cat. No.: B1593995

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o-Tolyl trifluoromethanesulfonate (o-tolyl triflate) is an organic compound belonging to the class of aryl triflates. These compounds serve as powerful electrophiles in a multitude of organic transformations. The triflate group (CF_3SO_3^-) is the conjugate base of triflic acid, a superacid, making it an extremely stable anion and consequently one of the best leaving groups in organic chemistry.^[1] This property allows for the activation of otherwise unreactive C-O bonds in phenols for carbon-carbon and carbon-heteroatom bond formation.^[2]

The specific structure of o-tolyl triflate, incorporating the ortho-methylphenyl moiety, makes it a valuable building block for introducing this structural unit into complex molecules. This is particularly relevant in pharmaceutical development, where the o-tolyl group is a key component of important drug classes, such as the "sartan" angiotensin II receptor blockers (e.g., Losartan, Valsartan) used to treat hypertension.^[3] This guide explores the synthesis of o-tolyl triflate from its corresponding phenol (o-cresol) and its subsequent application as a superior alternative to aryl halides in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key properties of **o-tolyl trifluoromethanesulfonate** are summarized below.

Property	Value	Source(s)
CAS Number	66107-34-4	[4]
Molecular Formula	C ₈ H ₇ F ₃ O ₃ S	[4]
Molecular Weight	240.20 g/mol	[4]
Appearance	Colorless to almost colorless clear liquid	
IUPAC Name	(2-methylphenyl) trifluoromethanesulfonate	[4]
Synonyms	o-Tolyl triflate, 2-Methylphenyl trifluoromethanesulfonate	[4]
Purity	Typically >98.0% (GC)	
Storage Temperature	Room temperature, recommended in a cool and dark place (<15°C)	

Synthesis and Purification

o-Tolyl trifluoromethanesulfonate is most commonly synthesized from o-cresol by reaction with a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a non-nucleophilic base. This method is efficient and provides the product in high yield.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis.

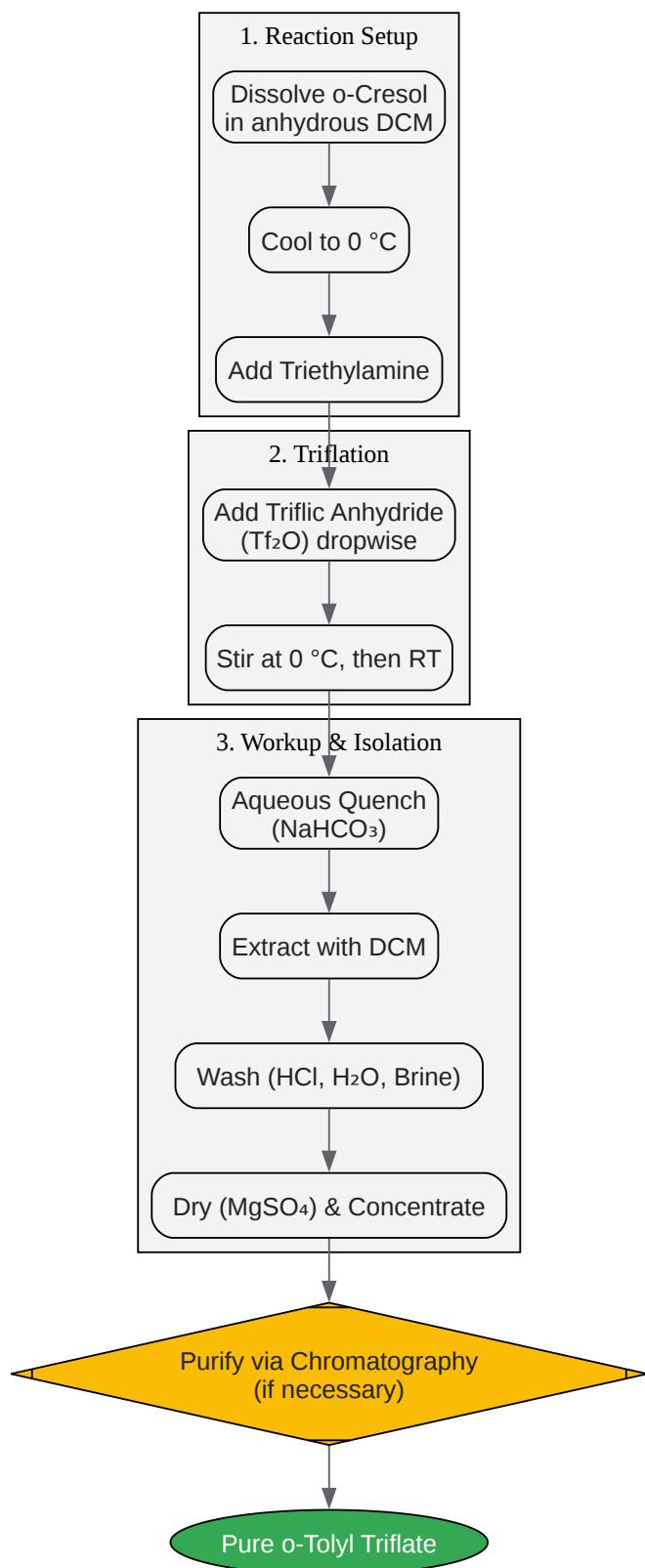
- Starting Material: o-Cresol is the direct phenolic precursor to the target molecule.
- Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) is a highly electrophilic and powerful triflating agent, ensuring efficient conversion of the phenol.
- Base: A hindered amine base, such as triethylamine or 2,6-lutidine, is used to neutralize the triflic acid byproduct generated during the reaction. The base must be non-nucleophilic to avoid competing reactions with the highly reactive triflic anhydride.

- Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.
- Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side product formation.

Detailed Experimental Protocol: Synthesis of o-Tolyl Triflate

- Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add o-cresol (1.0 eq.) and anhydrous dichloromethane (DCM).
- Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
- Base Addition: Add triethylamine (1.1 eq.) to the cooled solution dropwise.
- Triflation: Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
- Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the o-cresol is consumed.
- Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.
- Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude **o-tolyl trifluoromethanesulfonate**.
- Purification: The crude product can often be used directly in subsequent steps. If higher purity is required, it can be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **o-tolyl trifluoromethanesulfonate**.

Core Applications in Organic Synthesis

The primary utility of o-tolyl triflate lies in its role as a superior electrophile in transition metal-catalyzed cross-coupling reactions.[\[2\]](#)

The Triflate Group as an Excellent Leaving Group

The triflate anion (CF_3SO_3^-) is exceptionally stable due to extensive resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawal by the trifluoromethyl group.[\[1\]](#) This stability makes it a highly effective leaving group, often enabling reactions that are sluggish or ineffective with corresponding aryl bromides or chlorides.[\[5\]](#) In the context of palladium catalysis, the C-OTf bond undergoes oxidative addition to a Pd(0) center more readily than C-Cl and, in many cases, C-Br bonds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, is one of the most powerful tools in modern synthesis.[\[6\]](#) Using o-tolyl triflate allows for the efficient construction of biaryl structures containing the o-tolyl motif.

Causality in Experimental Design for Suzuki Coupling:

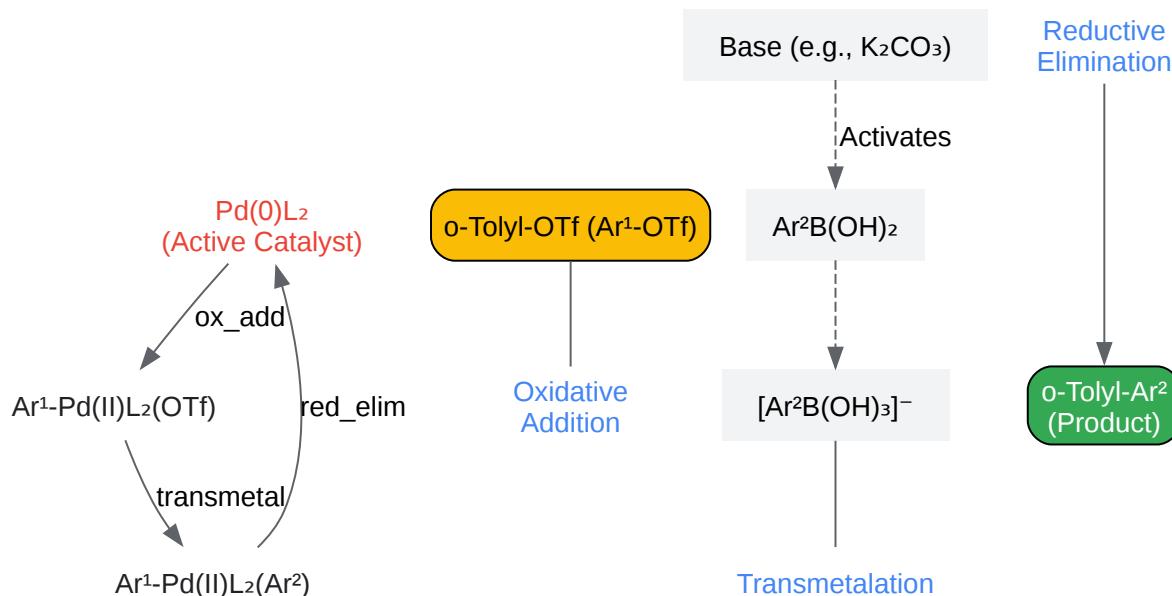
- Catalyst: A palladium(0) source, such as $\text{Pd}(\text{PPh}_3)_4$ or one generated in situ from a Pd(II) precursor like $\text{Pd}(\text{OAc})_2$ with phosphine ligands, is essential to initiate the catalytic cycle.
- Ligand: Phosphine ligands (e.g., PPh_3 , $\text{P}(\text{o-tolyl})_3$) stabilize the palladium center and modulate its reactivity, facilitating the key steps of oxidative addition and reductive elimination.[\[6\]](#)
- Base: A base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) is required to activate the organoboron species (boronic acid) to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[\[7\]](#)
- Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of o-Tolyl Triflate

- Preparation: To a flask, add **o-tolyl trifluoromethanesulfonate** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%), and a base like K_2CO_3 (2.0-3.0 eq.).
- Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water.
- Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
- Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired biaryl product.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-triflate bond of o-tolyl triflate to form a Pd(II) complex. This is often the rate-determining step.
- **Transmetalation:** The aryl group from the activated boronate complex (formed from the boronic acid and base) is transferred to the palladium center, displacing the triflate group.
- **Reductive Elimination:** The two aryl groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Safety, Handling, and Storage

As a reactive chemical reagent, **o-tolyl trifluoromethanesulfonate** must be handled with appropriate safety precautions.

- Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[4\]](#) It is also considered an irritant.[\[4\]](#)
- Precautionary Measures:
 - Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
 - Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.
 - Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
- First Aid:
 - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
 - If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.
 - If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Because aryl triflates are highly reactive towards nucleophiles, they should be stored away from moisture and strong bases.[\[1\]](#)

Conclusion

o-Tolyl trifluoromethanesulfonate is a powerful and enabling reagent for modern organic synthesis. Its high reactivity, driven by the exceptional leaving group ability of the triflate moiety, makes it a preferred electrophile for challenging cross-coupling reactions. For professionals in drug discovery and development, mastering the synthesis and application of this reagent provides a direct and efficient pathway to complex molecular architectures, particularly those containing the o-tolyl scaffold found in numerous high-value pharmaceutical agents. By understanding its properties, synthesis, and mechanistic behavior, and by adhering to strict

safety protocols, researchers can effectively leverage o-tolyl triflate to advance their synthetic objectives.

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